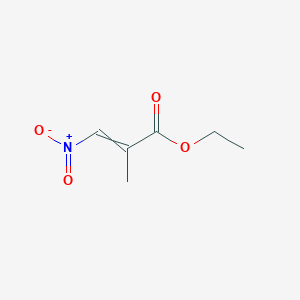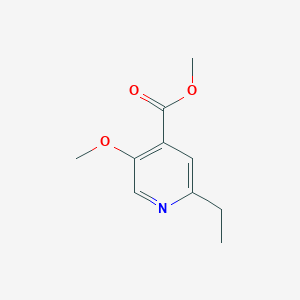
Methyl 2-ethyl-5-methoxyisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethyl-5-methoxyisonicotinate is an organic compound with the molecular formula C10H13NO3. It is a derivative of isonicotinic acid and features a methoxy group at the 5-position, an ethyl group at the 2-position, and a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethyl-5-methoxyisonicotinate typically involves multi-step reactions. One common method includes the use of potassium carbonate and N,N-dimethylformamide under an inert atmosphere, followed by the addition of tetrakis(triphenylphosphine)palladium(0) and further reaction with hydrogen and palladium on activated charcoal in ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar multi-step synthetic routes optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-ethyl-5-methoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and ethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are typical.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-ethyl-5-methoxyisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of Methyl 2-ethyl-5-methoxyisonicotinate is not fully understood. it is believed to interact with molecular targets such as enzymes, potentially inhibiting their activity. For instance, its inhibition of histone deacetylases (HDACs) suggests it may influence gene expression by altering chromatin structure.
Comparaison Avec Des Composés Similaires
Ethyl 2-methoxyisonicotinate: Similar in structure but with an ethyl ester group instead of a methyl ester.
2-methylalkyl isonicotinates: These compounds have varying alkyl groups and exhibit different biological activities.
Uniqueness: Methyl 2-ethyl-5-methoxyisonicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, ethyl, and methyl ester groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
methyl 2-ethyl-5-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-7-5-8(10(12)14-3)9(13-2)6-11-7/h5-6H,4H2,1-3H3 |
Clé InChI |
UPXFCQRJYVMRAO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=N1)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
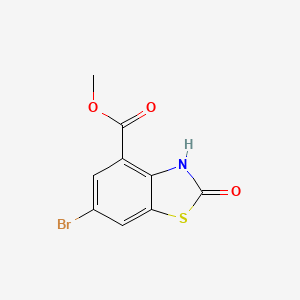
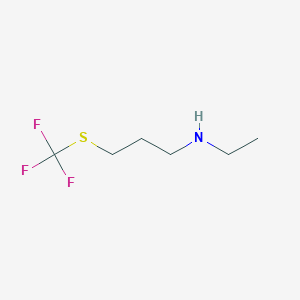
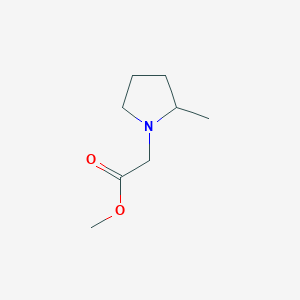
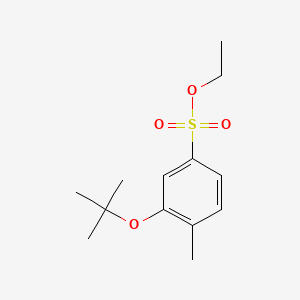
![5-[(1Z)-2-bromoethenyl]-2-methylpyridine](/img/structure/B15052225.png)
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B15052226.png)
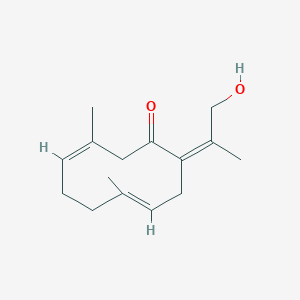

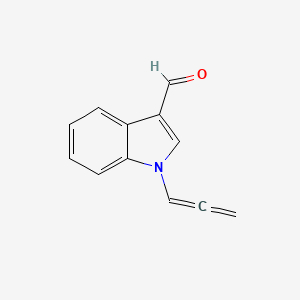

![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B15052252.png)
